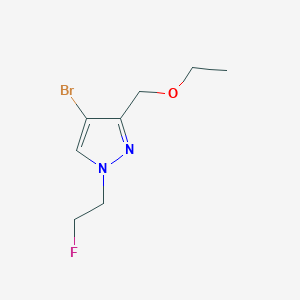

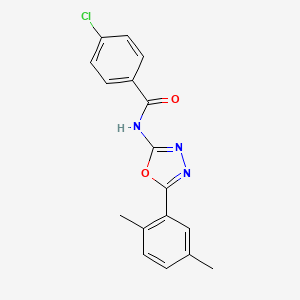

![molecular formula C6H4IN3O B2400025 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2490401-45-9](/img/structure/B2400025.png)

7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2490401-45-9 . It has a molecular weight of 261.02 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different pyrazolo[1,5-a]pyrazin-4-one derivatives .Molecular Structure Analysis

The molecular structure of “7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” can be represented by the Inchi Code: 1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) .Chemical Reactions Analysis

The key step in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures .Physical And Chemical Properties Analysis

“7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a powder at room temperature .Applications De Recherche Scientifique

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been identified as strategic compounds for optical applications . They exhibit key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Compounds like 7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one allow good solid-state emission intensities . This property can be utilized in designing solid-state emitters .

Photobleaching Performance

These compounds exhibit very good photobleaching performance when continuously excited at 365 nm with a xenon lamp . This property makes them suitable for applications that require long-term fluorescence imaging .

Antiproliferative Effects

Certain derivatives of pyrazolo[1,5-a]pyrazin-4-one have shown antiproliferative effects on lung adenocarcinoma cell lines . This suggests potential applications in cancer research and treatment .

Vasopressin and Fibrinogen Receptor Antagonists

Pyrazolo[1,5-a]pyrazin-4-ones are known to act as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . This makes them potential candidates for the development of drugs targeting these receptors .

Inhibitors of Mycobacterium Tuberculosis H37RV

These compounds have been studied as inhibitors of Mycobacterium tuberculosis H37RV . This suggests their potential use in the treatment of tuberculosis .

7. Inhibitors of Lung Cancer Tumors A549 and H322b Pyrazolo[1,5-a]pyrazin-4-ones have shown inhibitory effects on lung cancer tumors A549 and H322b . This indicates their potential application in lung cancer treatment .

8. Inhibitors of HIV-1 Integrase, TANKs, and PolyADP-Ribose Polymerase PARP-1 These compounds have been studied as inhibitors of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . This suggests their potential use in the treatment of HIV and other diseases related to these targets .

Safety and Hazards

The safety information for “7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin , fibrinogen , glutamate receptors GluN2A , mGluR5 , and enzymes like HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication.

Mode of Action

It’s known that the compound reacts regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This reaction is a key step in the structural modification of the pyrazolopyrazinone fragment .

Biochemical Pathways

Similar compounds have been shown to inhibit the catalytic activity of hiv-1 integrase , suggesting that they may interfere with the viral replication pathway. Additionally, they have been proposed for the treatment of lysosomal and neurodegenerative diseases , indicating potential effects on cellular degradation pathways.

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown antiproliferative effects on the a549 lung adenocarcinoma cell line . At a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% .

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Propriétés

IUPAC Name |

7-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPDMRHTTXCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=C(N2N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

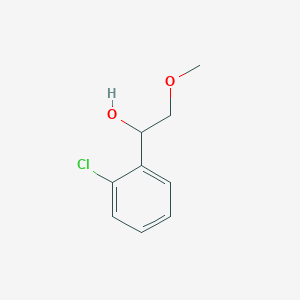

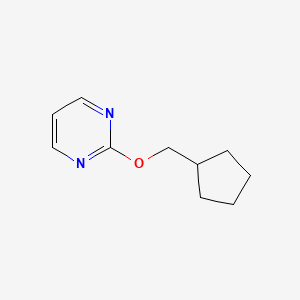

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

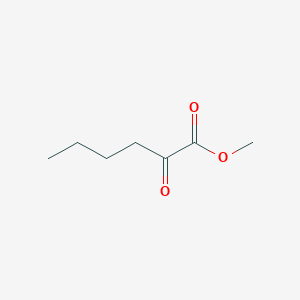

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)

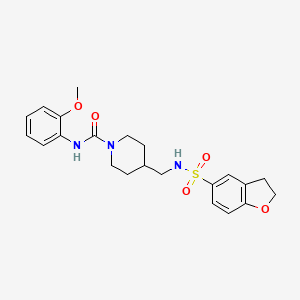

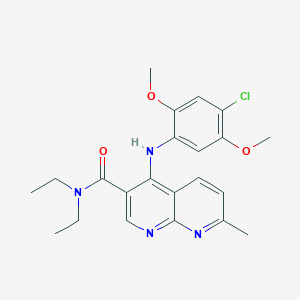

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)

![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)